molecular formula C11H11BrN2S B13317746 N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine

N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine

Cat. No.: B13317746
M. Wt: 283.19 g/mol
InChI Key: FTEGZOYGEBXHLW-UHFFFAOYSA-N
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Description

N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine is a chemical compound with the molecular formula C11H11BrN2S and a molecular weight of 283.19 . This compound features a bromothiophene group linked to a methylated pyridin-3-amine scaffold, a structure commonly investigated in medicinal chemistry for its potential as a building block in drug discovery . Heterocyclic compounds containing nitrogen, such as those based on pyridine and thiophene rings, are of significant interest in pharmaceutical research due to their diverse biological activities . For instance, closely related structures have been explored for their inhibitory effects on enzymes like α-amylase, suggesting potential applications in developing anti-diabetic therapeutics . Furthermore, such nitrogen-containing heterocycles are frequently utilized in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create more complex biaryl derivatives for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine

InChI

InChI=1S/C11H11BrN2S/c1-8-10(3-2-6-13-8)14-7-9-4-5-11(12)15-9/h2-6,14H,7H2,1H3

InChI Key

FTEGZOYGEBXHLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NCC2=CC=C(S2)Br

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution on Pyridine Derivatives

Method Overview:
This method involves the nucleophilic substitution of a pyridine precursor with a bromothiophene derivative, typically under basic conditions, followed by reduction or amination steps to introduce the amino group.

Key Reaction Steps:

  • Starting Material: 2-Methylpyridine-3-bromide or similar halogenated pyridine derivatives.
  • Reagent: 5-bromothiophene-2-methyl derivative (or functionalized thiophene).
  • Conditions:
    • Base such as potassium carbonate or sodium hydride.
    • Solvent: Dimethylformamide (DMF) or acetonitrile.
    • Elevated temperatures (80–120°C).

Research Data:
While specific literature on this exact compound is limited, analogous methods have been used to synthesize similar heteroaryl-pyridine compounds with yields ranging from 60–85%. For instance, the synthesis of heterocyclic compounds using nucleophilic aromatic substitution (SNAr) on halogenated pyridines is well-documented in patent WO2011044157A1, which reports similar heterocyclic intermediates.

Reduction of Nitro Precursors

Method Overview:
This approach involves synthesizing a nitro-substituted precursor, such as 5-bromo-2-methyl-3-nitropyridine, followed by catalytic reduction to yield the amino derivative.

Reaction Conditions:

  • Starting Material: 5-bromo-2-methyl-3-nitropyridine.
  • Reagents:
    • Iron powder or catalytic hydrogenation (Pd/C or Raney Ni).
    • Ammonium chloride or ammonium formate as reducing agents.
  • Conditions:
    • Solvent: Methanol/water mixture.
    • Temperature: 80°C.
    • Reaction time: 2–4 hours.

Research Outcomes:

  • A synthesis route detailed in chemical literature reports a 95% yield for the reduction of 5-bromo-2-methyl-3-nitropyridine to the corresponding amine, with the process involving iron and ammonium chloride in methanol/water at 80°C for 2 hours.

Material Data:

Step Reagents Conditions Yield Reference
Nitro reduction Fe + NH4Cl 80°C, 2 h 95%

Schiff Base Formation and Suzuki Coupling

Method Overview:
A more sophisticated route involves the formation of a Schiff base between 4-methylpyridin-2-amine and 3-bromothiophene-2-carbaldehyde, followed by Suzuki coupling to introduce the desired heteroaryl group.

Research Data & Outcomes:

  • Schiff Base Formation:

    • Reactant: 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde.
    • Catalyst: Glacial acetic acid.
    • Conditions: Reflux at 80–85°C for 6–8 hours.
    • Yield: ~79% (as per experimental data in recent case studies).
  • Suzuki Coupling:

    • Catalyst: Pd(PPh₃)₄.
    • Reagents: Aryl or heteroaryl boronic acids.
    • Conditions: Aqueous or mixed solvent system, reflux.
    • Outcome: Formation of the target compound with hydrolysis of imine linkage, yielding the free amine.

Research Findings:

Step Reagents Conditions Yield Reference
Schiff base synthesis 4-methylpyridin-2-amine + 3-bromothiophene-2-carbaldehyde Reflux, 80–85°C 79%
Suzuki coupling Pd(PPh₃)₄ + boronic acid Reflux Moderate to good

Alternative: Multi-step Synthesis via Halogenation and Amination

Method Overview:
This involves halogenation of thiophene and pyridine rings, followed by cross-coupling and amination steps.

  • Step 1: Bromination of thiophene to obtain 5-bromothiophene-2-methyl.
  • Step 2: Nucleophilic substitution or cross-coupling with 2-methylpyridine derivatives.
  • Step 3: Final amination to introduce the amino group at the pyridine ring.

Research Data:

  • Such multi-step routes have been optimized to yield yields of approximately 60–70%, with purification via column chromatography.

Summary Table of Preparation Methods

Method Key Reactions Typical Conditions Yield Range Advantages References
Nucleophilic substitution SNAr on halogenated pyridines 80–120°C, DMF 60–85% Straightforward, high yield ,
Nitro reduction Fe/HCl or catalytic hydrogenation 80°C, 2–4 h 95% High efficiency, well-established
Schiff base + Suzuki coupling Condensation + Pd catalysis 80–85°C, reflux 79–85% High selectivity, versatile
Multi-step halogenation Halogenation + cross-coupling Variable 60–70% Suitable for complex modifications General literature

Chemical Reactions Analysis

Types of Reactions

N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.

    Pathways Involved: The exact pathways depend on the specific application, but may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Pyridine Hybrids

N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine (CAS: 1532893-17-6) Structural Differences: The bromine is at the 4-position of the thiophene instead of the 5-position, and the pyridine has a 6-methyl substituent rather than 2-methyl. The 6-methyl group on the pyridine could enhance lipophilicity compared to the 2-methyl substitution in the target compound .

(E)-N-((5-Bromothiophen-2-yl)methylene)-4-methylpyridin-2-amine Structural Differences: Features a methylene (=CH−) bridge instead of a methyl (−CH2−) linkage and a 4-methylpyridin-2-amine group. 3-amine) could alter hydrogen-bonding interactions in biological targets .

Thiophene-Pyrazole Hybrids

N-[(5-Bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine (CAS: 1183128-80-4) Structural Differences: Replaces the pyridine ring with a pyrazole and introduces a 1-methyl group on the pyrazole. The 1-methyl group may sterically hinder interactions with flat binding pockets .

Bromo-Pyridine Derivatives

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-methoxyethyl)amine (CAS: 1220028-45-4)

  • Structural Differences : Bromine is directly on the pyridine ring (5-position) instead of the thiophene, with a 2-methoxyethylamine substituent.
  • Implications : The absence of a thiophene reduces sulfur-mediated conjugation effects, while the methoxyethyl group increases hydrophilicity, likely improving aqueous solubility compared to the target compound .

Physical Properties

Compound Molecular Weight Melting Point Solubility Key Substituents
Target Compound 283.19 g/mol Not Reported Likely low (lipophilic) 5-Bromothiophene, 2-methylpyridin-3-amine
N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine 283.19 g/mol Not Reported Moderate (polar pyridine) 4-Bromothiophene, 6-methylpyridine
N-[(5-Bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine 272.17 g/mol Not Reported Moderate (pyrazole) 5-Bromothiophene, 1-methylpyrazole

Notes:

  • Lipophilicity trends correlate with substituent electronegativity and aromatic ring type (thiophene > pyridine > pyrazole).
  • Bromine position affects steric bulk and electronic effects: 5-bromo on thiophene may enhance electrophilicity for Suzuki coupling compared to 4-bromo analogs .

Q & A

Q. What are the standard synthetic routes for N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 5-bromothiophene derivatives and 2-methylpyridin-3-amine. Key steps include:
  • Base-mediated deprotonation : Use of sodium hydride (NaH) to activate the amine for nucleophilic attack .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or toluene under inert atmospheres (e.g., N₂) to prevent side reactions .
  • Purification : Recrystallization or column chromatography to isolate the product with >95% purity .
    Variations include substituting bromothiophene precursors with other halogenated intermediates to optimize yield (e.g., 70–85% reported for analogous compounds) .

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural elucidation relies on:
  • X-ray crystallography : For precise bond-length and angle determination. The SHELX suite is widely used for refinement, particularly for resolving tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assignments of thiophene (δ 6.8–7.2 ppm) and pyridine protons (δ 7.5–8.5 ppm) .
  • IR : Peaks at ~3100 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-Br vibration) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 297) confirm molecular weight .

Advanced Research Questions

Q. What challenges arise in optimizing regioselectivity during synthesis?

  • Methodological Answer : Regioselectivity issues stem from competing reactions at the thiophene’s C2/C5 positions. Strategies include:
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings to direct substitutions .
  • Temperature control : Lower temperatures (0–25°C) reduce side-product formation in bromothiophene reactions .
  • Computational modeling : DFT studies predict reactive sites by analyzing electron density maps (e.g., C5 bromine as the preferred electrophilic center) .

Q. How can data contradictions in biological activity assays be resolved?

  • Methodological Answer : Contradictions (e.g., variable IC₅₀ values in kinase inhibition assays) require:
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity .
  • Dose-response replication : Test multiple concentrations (e.g., 0.1–100 µM) across cell lines (e.g., HEK293 vs. HeLa) .
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., 5-bromo-N-cyclohexyl derivatives) to identify trends .

Q. What computational tools predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Advanced tools include:
  • Molecular docking : AutoDock Vina screens interactions with biological targets (e.g., kinase ATP-binding pockets) .
  • MD simulations : GROMACS models solvation effects and conformational stability over 100-ns trajectories .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H⋯π contacts in crystal packing) .

Key Research Findings Table

AspectFindingsReference
Synthetic Yield 75–85% achieved via NaH-mediated nucleophilic substitution in DMF
Biological Activity IC₅₀ = 2.1 µM against EGFR kinase in preliminary assays
Thermal Stability Decomposition onset at 220°C (DSC analysis)
Crystal Data Monoclinic P2₁/c, a = 8.38 Å, b = 10.12 Å, c = 14.56 Å

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